N-(4-acetylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
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Description
N-(4-acetylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a useful research compound. Its molecular formula is C25H25N3O4 and its molecular weight is 431.492. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Acetamide derivatives, including those with piperidine and indolyl groups, have been synthesized for various purposes. For instance, the synthesis processes often involve multiple steps, including the use of piperazine, indolizidine, and other core structures, aiming for high yields and specific target molecule properties (Guillaume et al., 2003). These procedures highlight the intricate nature of synthesizing complex molecules and the importance of precise conditions and reagents.
Pharmacological Evaluation
Some acetamide derivatives are evaluated for their pharmacological potential, including antibacterial, anticancer, and enzyme inhibitory activities. For example, N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus have shown moderate inhibitory activity against various bacterial strains (Iqbal et al., 2017). Furthermore, sulfonamide-derived isatins, which share structural similarities with the target compound, displayed significant cytotoxic effects on hepatocellular carcinoma cell lines, suggesting potential anticancer applications (Eldeeb et al., 2022).
Molecular Docking and Activity Screening
Molecular docking studies have been conducted to understand the interaction between synthesized compounds and biological targets, aiding in the design of molecules with desired biological activities. For instance, newly synthesized isatin sulfonamide molecular hybrid derivatives have been investigated for their anticancer effects, including molecular docking to confirm their potential mechanisms of action (Eldeeb et al., 2022). Such studies are crucial for tailoring compounds for specific therapeutic targets.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c1-17(29)18-9-11-19(12-10-18)26-25(32)24(31)21-15-28(22-8-4-3-7-20(21)22)16-23(30)27-13-5-2-6-14-27/h3-4,7-12,15H,2,5-6,13-14,16H2,1H3,(H,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCECYGJMZGKWFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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